molecular formula C16H8N2Na2O8S2 B031840 Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate CAS No. 27414-68-2

Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate

Cat. No. B031840
CAS RN: 27414-68-2
M. Wt: 466.4 g/mol
InChI Key: QVTMQQLVIHWZOG-QDBORUFSSA-L
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Description

Synthesis Analysis

The synthesis of compounds similar to Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate often involves complex chemical reactions. For example, the rhodium-catalysed O-H insertion and C-C bond forming cyclisation are used to prepare diversely functionalised 2,2-disubstituted oxetanes as fragments for drug discovery, showcasing the synthetic versatility of related compounds (Davis, Croft, & Bull, 2015).

Molecular Structure Analysis

Structural studies of compounds with sulphonate groups reveal intricate details about their molecular architecture. For instance, X-ray crystallography has been utilized to determine the coordination behavior of sulphonate groups with tin(IV), demonstrating the significance of metal sulphonate bonding interactions (Kapoor, Gupta, Kapoor, & Venugopalan, 2001).

Chemical Reactions and Properties

The kinetics and mechanisms of chemical reactions involving sulphonate compounds are areas of active research. One study on the oxidation of disodium 3,3’-dioxobi-indolin-2,2’-ylidene-5,5’ disulphonate by heptaoxodichromate(VI) ion in aqueous acid medium highlights the reaction rates and proposes a plausible mechanism, demonstrating the compound's reactivity (Edokpayi, Iyun, & Idris, 2010).

Physical Properties Analysis

Physical properties such as solubility, phase transitions, and thermal stability are critical for understanding the behavior of chemical compounds under different conditions. However, specific studies focusing solely on the physical properties of Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate were not found in the current search.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, define the applications and handling of chemical compounds. The study on aromatic sulphonation and the behavior of sulphonate groups in chemical reactions provides insights into the reactivity and potential chemical modifications of sulphonate-containing compounds (Schaasberg-Nienhuis, Cerfontain, & Kortekaas, 1979).

Scientific Research Applications

Oxidation Kinetics

  • Edokpayi, Iyun, and Idris (2010) explored the kinetics of the oxidation of this compound by heptaoxodichromate(VI) ion in an aqueous acidic medium. They found the reaction to be first order in both the compound and Cr2O7 2- with a stoichiometric mole ratio of 1:1, providing insights into its chemical behavior and potential applications in chemical analysis and synthesis (Edokpayi, Iyun, & Idris, 2010).

Schiff-base Complexes of Nickel(II)

  • Evans and Missen (1985) reported on water-soluble Schiff-base complexes involving this compound, highlighting its role in equilibrium reactions and thermodynamic properties. This study contributes to understanding the compound's behavior in coordination chemistry and its potential for forming complexes with metals (Evans & Missen, 1985).

Oxidation by Acidic Iodate and Bromate

Crystal Structure and Applications

  • Vega, Fernández, and Ellena (2002) studied disodium pamidronate, a related compound, for insights into its crystal structure and coordination to sodium. This research provides a foundational understanding of the structural chemistry of similar compounds, which is crucial for material science and pharmaceutical applications (Vega, Fernández, & Ellena, 2002).

properties

IUPAC Name

disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O8S2.2Na/c19-15-8-2-1-3-11(28(24,25)26)12(8)18-14(15)13-16(20)9-6-7(27(21,22)23)4-5-10(9)17-13;;/h1-6,17,20H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSLQRLGCUULDM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=C(C2=O)C3=C(C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate

CAS RN

27414-68-2
Record name Disodium 3,3'-dioxo-1,1',3,3'-tetrahydro-2,2'-biindole-5,7'-disulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027414682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DISODIUM 3,3'-DIOXO-1,1',3,3'-TETRAHYDRO-2,2'-BIINDOLE-5,7'-DISULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9PP6T1AHC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate
Reactant of Route 2
Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate
Reactant of Route 3
Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate
Reactant of Route 4
Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate
Reactant of Route 5
Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate
Reactant of Route 6
Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate

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